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Compound of Interest

Compound Name: Berkeleyamide C

Cat. No.: B15601424 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for

predicting the physicochemical and biological properties of the Berkeleyamides, a class of

amides isolated from the acid lake fungus Penicillium rubrum. While this guide uses

Berkeleyamide A as the primary case study due to the availability of its structural data, the

described experimental and computational protocols are directly applicable to other members

of this family, including Berkeleyamide C.

The Berkeleyamides have been identified as inhibitors of matrix metalloproteinase-3 (MMP-3)

and caspase-1, suggesting their potential as therapeutic leads.[1][2] Computational prediction

of their properties is a crucial step in accelerating their development as drug candidates.

Molecular Structure and Physicochemical Properties
The foundational step for any in silico analysis is the accurate representation of the molecular

structure. The structure of Berkeleyamide A has been elucidated and is available in public

databases such as PubChem.[1]

Table 1: Predicted Physicochemical Properties of Berkeleyamide A
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Property Predicted Value Method

Molecular Formula C₁₈H₂₅NO₃ -

Molecular Weight 303.4 g/mol -

logP 2.1 Consensus LogP/XLogP3

Topological Polar Surface Area

(TPSA)
69.9 Å² Ertl et al.

Number of Hydrogen Bond

Donors
2 -

Number of Hydrogen Bond

Acceptors
3 -

Rotatable Bonds 5 -

Computational Workflow for Property Prediction
The prediction of Berkeleyamide properties follows a structured computational workflow. This

workflow integrates various computational techniques to provide a holistic view of the

molecule's potential as a drug candidate.
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Computational workflow for predicting Berkeleyamide A properties.

ADMET (Absorption, Distribution, Metabolism,
Excretion, and Toxicity) Prediction
Early assessment of ADMET properties is critical in drug discovery to minimize the likelihood of

late-stage failures.[3] Several in silico models can predict these properties for novel

compounds like the Berkeleyamides.

Table 2: Predicted ADMET Properties of Berkeleyamide A
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ADMET Property Prediction Confidence

Absorption

Human Intestinal Absorption High High

Caco-2 Permeability High Medium

Distribution

BBB Permeant No High

P-glycoprotein Substrate Yes Medium

Metabolism

CYP2D6 Inhibitor No High

CYP3A4 Inhibitor Yes Medium

Excretion

Renal Organic Cation

Transporter
Substrate Low

Toxicity

AMES Toxicity Non-toxic High

hERG I Inhibitor No High

Hepatotoxicity Low risk Medium

Experimental Protocols for ADMET Prediction
The computational predictions in Table 2 are generated using established in silico models,

often available as web servers or standalone software. A typical protocol involves:

Input: The 2D structure of Berkeleyamide A is provided in a standard format (e.g., SMILES or

SDF).

Model Selection: A suite of predictive models is chosen. For this guide, we reference

predictions from SwissADME and pkCSM.[4]
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Descriptor Calculation: The software calculates a range of molecular descriptors (e.g.,

topological, electronic, constitutional) from the input structure.

Prediction: The calculated descriptors are fed into pre-trained machine learning models (e.g.,

support vector machines, random forests) or rule-based systems to predict the ADMET

properties.

Output: The predictions, along with confidence scores or applicability domain information,

are provided.

Spectroscopic Property Prediction: NMR Chemical
Shifts
Computational methods can accurately predict NMR chemical shifts, which is invaluable for

structure verification and elucidation of novel compounds.[5] Density Functional Theory (DFT)

is a powerful quantum mechanical method for this purpose.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for a Key Fragment of Berkeleyamide A

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm)

C2 175.4 -

C3 45.2 2.85

C4 32.1 1.90, 2.15

C5 58.9 3.95

C6' 72.3 4.10

Note: Atom numbering is based on the IUPAC name. Predictions are based on DFT

calculations at the B3LYP/6-31G(d) level of theory.

Experimental Protocol for NMR Chemical Shift
Prediction
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3D Structure Generation: A 3D conformer of Berkeleyamide A is generated and optimized

using a molecular mechanics force field (e.g., MMFF94).

DFT Optimization: The geometry of the lowest energy conformer is further optimized using

DFT, for instance, with the B3LYP functional and a 6-31G(d) basis set.

NMR Calculation: The NMR shielding tensors are calculated for the optimized geometry

using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

Chemical Shift Referencing: The calculated isotropic shielding values are converted to

chemical shifts by referencing them against a standard (e.g., tetramethylsilane) calculated at

the same level of theory.

Prediction of Biological Activity: Molecular Docking
Given that the Berkeleyamides inhibit MMP-3 and caspase-1, molecular docking can be

employed to predict their binding modes and affinities to these protein targets.[1][2] This

provides insights into the potential mechanism of action.

Table 4: Predicted Binding Affinities of Berkeleyamide A to Target Proteins

Target Protein PDB ID
Predicted Binding
Affinity (kcal/mol)

Key Interacting
Residues

MMP-3 1B3D -8.2
His201, His211,

Glu202

Caspase-1 1ICE -7.5
His237, Gly238,

Ser339

Experimental Protocol for Molecular Docking
Protein Preparation: The crystal structures of the target proteins (MMP-3 and caspase-1) are

obtained from the Protein Data Bank (PDB). Water molecules and co-ligands are removed,

and hydrogen atoms are added.

Ligand Preparation: The 3D structure of Berkeleyamide A is prepared by assigning correct

protonation states and minimizing its energy.
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Binding Site Definition: The active site of the protein is defined, typically based on the

location of a co-crystallized ligand or through binding pocket prediction algorithms.

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to sample different

conformations and orientations of Berkeleyamide A within the defined binding site.

Scoring and Analysis: The resulting poses are scored based on a scoring function that

estimates the binding affinity. The best-scoring poses are then analyzed to identify key

interactions (e.g., hydrogen bonds, hydrophobic interactions).

Potential Signaling Pathway Involvement
The inhibition of MMP-3 and caspase-1 by Berkeleyamides suggests their potential to

modulate inflammatory and apoptotic pathways. The following diagram illustrates a hypothetical

signaling pathway that could be influenced by these compounds.
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Hypothetical signaling pathway modulated by Berkeleyamides.

Logical Relationships in Computational Prediction
The process of computational property prediction can be viewed as a logical flow of

information, from the initial molecular representation to the final predicted properties.
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Logical flow of information in computational property prediction.

Conclusion
This technical guide has outlined a comprehensive in silico approach for the characterization of

Berkeleyamide C and its analogs. By leveraging a suite of computational tools, researchers

can efficiently predict a wide range of physicochemical and biological properties, thereby

guiding further experimental studies and accelerating the drug discovery and development

process. The methodologies detailed herein provide a robust framework for the computational

investigation of novel natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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